molecular formula C31H40O5 B064223 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate CAS No. 182311-45-1

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Cat. No.: B064223
CAS No.: 182311-45-1
M. Wt: 492.6 g/mol
InChI Key: YRCRSTBFFALONF-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (CAS 182311-45-1) is a high-value monomer specifically designed for advanced materials research. This compound features a benzoate core linked to a propylcyclohexylphenyl group and a terminal acrylate functional group, separated by a hexyloxy spacer. With a molecular formula of C 31 H 40 O 5 and a molecular weight of 492.65 g/mol , it is engineered for applications in polymer and liquid crystal science. The molecular structure is key to its function: the rigid mesogenic core promotes self-organization, while the terminal acryloyl group enables photopolymerization. This makes the compound an essential building block for synthesizing side-chain liquid crystal polymers and reactive mesogens. Researchers utilize it to develop advanced materials with tailored electro-optical properties for use in optical films, adhesives, and high-performance coatings . Key Specifications: • CAS Number: 182311-45-1 • Molecular Formula: C 31 H 40 O 5 • Molecular Weight: 492.65 g/mol • Purity: Available in high grades (e.g., 97%+) to meet rigorous research demands . Handling & Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It should be handled by qualified professionals in a well-ventilated environment, using appropriate personal protective equipment. Store in a cool, dry place, protected from light to maintain stability .

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O5/c1-3-9-24-10-12-25(13-11-24)26-14-20-29(21-15-26)36-31(33)27-16-18-28(19-17-27)34-22-7-5-6-8-23-35-30(32)4-2/h4,14-21,24-25H,2-3,5-13,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCRSTBFFALONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182311-45-1
Record name 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-(trans-4-propylcycl ohexyl)-phenylester)
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Preparation Methods

Synthesis of Trans-4-Propylcyclohexylphenol

The cyclohexyl aromatic precursor is synthesized via:

Friedel-Crafts alkylation

  • Phenol + trans-4-propylcyclohexanol (molar ratio 1:1.2)

  • Catalyst: Zeolite H-beta (20 wt%)

  • Solvent: Toluene at 110°C for 8 h

  • Yield: 78%

Stereochemical control is achieved through:

  • Chiral phosphoric acid catalysts (e.g., TRIP) for >99% trans selectivity

  • Column chromatography purification using hexane/ethyl acetate (9:1)

Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid

This intermediate requires sequential reactions:

Step 1: Alkylation of 4-hydroxybenzoic acid

ParameterValue
Alkylating agent1,6-Dibromohexane
BaseK₂CO₃ (3 eq)
SolventDMF
Temperature80°C, 12 h
Yield85%

Step 2: Selective deprotection

  • Zinc dust (5 eq) in acetic acid/water (4:1)

  • Reaction time: 3 h at 50°C

  • Hydroxyl group recovery: >95%

Final Coupling Reactions

Esterification with Acryloyl Chloride

Critical parameters for acrylate formation:

  • Reaction stoichiometry: 1:1.05 (alcohol:acryloyl chloride)

  • Base: Triethylamine (2 eq)

  • Solvent: Dichloromethane at 0°C → room temperature

  • Inhibitor: 4-Methoxyphenol (0.1 wt%)

  • Conversion rate: 92%

Side reaction mitigation :

  • Short reaction times (<2 h) prevent Michael addition

  • Low temperatures (0–5°C) suppress polymerization

Mitsunobu Coupling for Aromatic Ether Formation

The pivotal step connecting cyclohexylphenyl and benzoate moieties:

ConditionOptimization Data
Phosphine reagentTriphenylphosphine
AzodicarboxylateDIAD (1.2 eq)
SolventTHF
Temperature0°C → reflux
Reaction time24 h
Yield68%

Improved protocol using polymer-supported reagents:

  • PS-PPh₃ (1.5 eq)

  • PS-DIAD (1.3 eq)

  • Yield increase to 81% with easier purification

Alternative Synthetic Routes

Enzymatic Esterification

Recent advances employ lipase-catalyzed reactions:

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: tert-Butanol

  • Acyl donor: Vinyl acrylate

  • Conversion: 88% in 48 h

Advantages :

  • Avoids acidic conditions preserving ester groups

  • Enables synthesis of heat-sensitive derivatives

Continuous Flow Synthesis

Industrial-scale production utilizes microreactor technology:

ParameterValue
Reactor typeCorning AFR®
Residence time15 min
Temperature120°C
Pressure10 bar
Productivity2.3 kg/day

Key benefits :

  • 45% reduction in side products vs batch

  • 99.5% conversion maintained over 72 h

Purification and Characterization

Chromatographic Techniques

Final purification employs combined methods:

  • Flash chromatography

    • Stationary phase: Silica gel (40–63 μm)

    • Eluent gradient: Hexane → Ethyl acetate (0–40%)

    • Purity achieved: 97%

  • Preparative HPLC (for analytical standards)

    • Column: C18, 250 × 21.2 mm

    • Mobile phase: Acetonitrile/water (85:15)

    • Flow rate: 15 mL/min

Spectroscopic Validation

Critical analytical data for quality control:

¹H NMR (400 MHz, CDCl₃)

  • δ 6.82 (d, J = 8.6 Hz, ArH)

  • δ 6.12 (dd, J = 17.3, 1.5 Hz, CH₂=CHCO)

  • δ 4.18 (t, J = 6.5 Hz, OCH₂)

  • δ 0.88 (t, J = 7.2 Hz, CH₃)

FT-IR (ATR)

  • 1725 cm⁻¹ (C=O ester)

  • 1637 cm⁻¹ (C=C acrylate)

  • 1248 cm⁻¹ (Ar-O-C)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Batch Mitsunobu6897Medium1.0
Flow Chemistry8599High0.7
Enzymatic8895Low1.2

Key findings :

  • Flow synthesis provides optimal balance for industrial production

  • Enzymatic methods suit small-scale chiral synthesis

  • Traditional Mitsunobu remains valuable for research quantities

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Material Science

The compound is primarily utilized in the development of advanced materials, particularly in the field of polymers. Its structure allows it to function effectively as a photoinitiator and crosslinking agent in polymerization processes.

Photopolymerization :

  • The acrylate moiety in the compound facilitates photopolymerization, making it suitable for applications in coatings, adhesives, and sealants.
  • It can be used to create UV-cured coatings that exhibit excellent hardness and chemical resistance.

Photonic Applications

Due to its ability to absorb UV light and initiate polymerization, this compound is explored for use in photonic devices. Its properties can be tailored for specific wavelengths, enhancing the performance of optical materials.

Application TypeDescription
UV-Cured CoatingsProvides durable surfaces with high gloss
Optical DevicesEnhances light transmission and stability

Emerging research suggests potential biological applications of this compound. Studies have indicated that similar compounds exhibit antitumor activity and enzyme inhibition properties.

Antitumor Activity :

  • Research indicates that compounds with similar structural characteristics show significant cytotoxicity against various cancer cell lines.
  • Mechanisms may involve DNA interaction leading to apoptosis or inhibition of key metabolic enzymes involved in tumor growth.

Case Study 1: Antitumor Efficacy

In laboratory settings, the cytotoxic effects of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate were tested against several cancer cell lines. Results indicated a dose-dependent response, suggesting that structural modifications enhance antitumor activity significantly.

Case Study 2: Enzyme Interaction Studies

Further studies focused on the compound's ability to inhibit specific enzymes related to tumor metabolism. The findings demonstrated effective inhibition, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic interference.

Data Summary

The following table summarizes the biological activity observed in various studies:

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against KB cells
Enzyme InhibitionInhibition of metabolic enzymes
DNA BindingCovalent binding leading to apoptosis

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. Additionally, the compound’s interaction with biological targets may involve binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Phase Transition (°C) Applications
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (152735-94-8) C31H40O5 Trans-4-propylcyclohexyl, single acrylate m.p. 66–67 LC polymers, optical films
4'-Propylbiphenyl-4-carboxylic acid 4-(acryloxyhexyloxy)phenyl ester (ST05867) C31H34O5 Biphenyl, single acrylate Cr 97.5 → M 164.2 → I High-temperature LC displays
(1r,4’r)-4-(4’-((6-(Acryloyloxy)hexyl)oxy)phenyl)cyclohexyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (Compound 21) C35H42O8 Two acrylate groups N/A Dense polymer networks, enhanced mechanical stability
4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (82200-53-1) C23H26O6 Methoxyphenyl N/A Electron-rich LC phases, photoresists
4-(6-(Acryloyloxy)hexyloxy)phenyl 4'-(4-pentylcyclohexyl)biphenyl-4-carboxylate (ST06115) C35H37NO6 Biphenyl, pentylcyclohexyl N/A High dielectric anisotropy, cholesteric LC phases

Key Findings:

Substituent Effects :

  • Cyclohexyl vs. Biphenyl : The trans-4-propylcyclohexyl group in the target compound provides moderate rigidity and lower melting points (66–67°C) compared to biphenyl-containing analogs like ST05867 (Cr 97.5°C). Biphenyl groups enhance thermal stability but reduce solubility in organic solvents .
  • Acrylate Functionality : Compounds with multiple acrylates (e.g., Compound 21) enable higher crosslinking density in polymers, improving mechanical strength but requiring complex synthesis (42% yield) .

Phase Behavior: The methoxyphenyl variant (CAS 82200-53-1) exhibits electron-donating properties, stabilizing smectic phases, whereas the cyanophenyl analog (4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate) shows high dielectric anisotropy for twisted nematic displays .

Application-Specific Performance :

  • The target compound’s balance of a flexible hexyl spacer and rigid cyclohexyl group makes it ideal for helicoidal smectic phases , which are critical in light-modulating devices .
  • ST06115’s pentylcyclohexyl-biphenyl hybrid structure extends conjugation, enabling applications in cholesteric LC polarizers with broad wavelength tuning .

Research Implications

  • Synthetic Challenges : Multi-acrylate compounds (e.g., Compound 21) face lower yields due to steric hindrance, necessitating optimized coupling agents .
  • Thermal Stability : Longer alkyl chains (e.g., pentyl in ST06115) improve mesophase range but may compromise UV stability in optical devices .
  • Polar Groups: Cyano or methoxy substituents tailor LC dielectric properties, expanding utility in display technologies .

Biological Activity

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, commonly referred to as a reactive mesogen, is a compound that exhibits unique properties due to its liquid crystalline nature and potential applications in photonic devices. This article explores the biological activity of this compound, focusing on its chemical structure, synthesis, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C31H40O5C_{31}H_{40}O_{5}, with a molecular weight of approximately 492.66 g/mol. The compound features a propylcyclohexyl group, which contributes to its liquid crystalline properties, and an acrylate moiety that allows for photopolymerization.

PropertyValue
Molecular FormulaC₃₁H₄₀O₅
Molecular Weight492.66 g/mol
CAS Number182311-45-1
Purity>97%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with acrylate derivatives. The process can be optimized to yield high purity and specific structural configurations essential for its intended applications in liquid crystal displays and photonic devices.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various acrylate-based compounds, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, the incorporation of alkyl chains has been shown to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have demonstrated that certain concentrations of acrylate-based compounds can affect cell viability. A study examining the effects of various reactive mesogens on human cell lines found that while low concentrations are generally non-toxic, higher concentrations can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies.

Phototoxicity

Given the compound's ability to undergo photopolymerization upon UV exposure, its phototoxic effects have been evaluated. Research indicates that upon UV irradiation, reactive mesogens can generate reactive oxygen species (ROS), which may lead to cellular damage or apoptosis in sensitive cell types. This property is particularly relevant for applications in photodynamic therapy.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Applied Microbiology reported the antibacterial activity of similar mesogenic compounds against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with these compounds at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Research, researchers investigated the cytotoxic effects of acrylate derivatives on various cancer cell lines. The findings revealed that compounds with similar structures to this compound induced apoptosis in breast cancer cells at concentrations ranging from 50 to 200 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound can be synthesized via esterification of 4-(trans-4-propylcyclohexyl)phenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Step 1 : Activate the carboxylic acid group via acyl chloride formation (thionyl chloride) or direct coupling using DCC/DMAP.
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted monomers .
  • Optimization : Monitor reaction progress with TLC or HPLC. Higher yields (>80%) are achievable under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the trans-cyclohexyl group and acryloyloxy linkage (e.g., δ 6.4–6.8 ppm for acrylate protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for materials research).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 522.3) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : It is used as:

  • Liquid Crystal Monomer : The trans-cyclohexyl and acrylate groups enable low-temperature mesophases (nematic/smectic) in display technologies. Researchers incorporate it into mixtures (5–20 wt%) to tune phase transitions .
  • Photoresist Component : The acryloyloxy group facilitates UV crosslinking in polymer matrices (e.g., SU-8 alternatives) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Trans-Cyclohexyl Stability : The trans configuration is prone to isomerization under heat (>100°C). Use low-temperature esterification (<80°C) and confirm geometry via NOESY NMR (absence of cis proton coupling) .
  • Acryloyloxy Reactivity : Competing Michael addition can occur. Add radical inhibitors (e.g., hydroquinone) during acrylation and store products at –20°C .

Q. How to resolve contradictions in mesophase behavior when integrating this compound into liquid crystal mixtures?

  • Methodological Answer :

  • Phase Diagram Mapping : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to correlate composition with phase transitions (e.g., nematic-isotropic).
  • Data Contradictions : Discrepancies in clearing points may arise from impurity gradients. Implement gradient purification (preparative HPLC) and validate via XRD to confirm molecular packing .

Q. What methodologies assess environmental persistence or degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolytic Stability : Test pH-dependent ester cleavage (pH 4–10, 25–60°C) via LC-MS to identify degradation products (e.g., 4-(trans-4-propylcyclohexyl)phenol) .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor acrylate bond scission using FTIR (loss of C=O stretch at 1720 cm⁻¹) .

Experimental Design Considerations

  • Safety Protocols : Follow GHS Category 2 guidelines (skin/eye irritation; H315/H319). Use fume hoods, nitrile gloves, and emergency eyewash stations .
  • Stability Testing : Store in amber vials under inert gas to prevent acrylate polymerization .

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